molecular formula C21H24N2O5 B6506008 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide CAS No. 896282-25-0

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide

Cat. No. B6506008
CAS RN: 896282-25-0
M. Wt: 384.4 g/mol
InChI Key: XSIAFHMCCZPSKU-UHFFFAOYSA-N
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Description

“N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also has an ethoxyphenyl group and a dimethoxybenzamide group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction. The ethoxyphenyl and dimethoxybenzamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, along with the attached ethoxyphenyl and dimethoxybenzamide groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For instance, the lactam (cyclic amide) group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Antibacterial and Antifungal Agents

The N-substituted β-lactam structure of this compound suggests potential antibacterial and antifungal properties. Researchers have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .

Anti-Inflammatory Activity

The ethoxyphenyl group in the compound may contribute to anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, such as inhibition of pro-inflammatory cytokines or modulation of NF-κB signaling. Understanding these mechanisms could lead to novel anti-inflammatory drug development .

Analgesic Properties

Given its structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide), which was historically used as an analgesic and antipyretic, investigations into the analgesic potential of this compound are warranted. Researchers may explore its interactions with pain receptors and central nervous system pathways .

Anticancer Agents

The compound’s unique structure makes it an interesting candidate for anticancer research. Researchers could investigate its effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents. Early studies suggest its potential as a novel chemotherapeutic agent .

Neuroprotective Effects

The presence of the dimethoxybenzamide moiety hints at possible neuroprotective properties. Researchers might explore its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Such insights could be valuable for neurodegenerative disease research .

Drug Delivery Systems

The compound’s stability and solubility characteristics make it an interesting candidate for drug delivery systems. Researchers could explore its use as a prodrug or in nanoparticle-based formulations for targeted drug delivery to specific tissues or organs .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-28-17-8-6-16(7-9-17)23-13-15(12-20(23)24)22-21(25)14-5-10-18(26-2)19(11-14)27-3/h5-11,15H,4,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIAFHMCCZPSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide

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